n-methyl-4-(tributylstannyl)imidazole
Overview
Description
n-methyl-4-(tributylstannyl)imidazole is an organotin compound that features a stannyl group attached to an imidazole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: n-methyl-4-(tributylstannyl)imidazole can be synthesized through the stannylation of 1-methylimidazole. The reaction typically involves the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n-methyl-4-(tributylstannyl)imidazole undergoes various types of reactions, including:
Substitution Reactions: The stannyl group can be replaced by other groups through palladium-catalyzed cross-coupling reactions such as Stille and Negishi reactions.
Oxidation Reactions: The stannyl group can be oxidized to form tin oxides.
Reduction Reactions: The compound can undergo reduction reactions to form different organotin species.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Cross-Coupling Products: Formation of new carbon-carbon bonds.
Tin Oxides: From oxidation reactions.
Reduced Organotin Compounds: From reduction reactions.
Scientific Research Applications
n-methyl-4-(tributylstannyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Utilized in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Employed in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of n-methyl-4-(tributylstannyl)imidazole primarily involves its role as a coupling partner in palladium-catalyzed reactions. The stannyl group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the stannyl group and the subsequent formation of the palladium complex.
Comparison with Similar Compounds
- 1-Methyl-4-(tributylstannyl)-1H-pyrazole
- 2-(Tri-n-butylstannyl)oxazole
- 2-(Tributylstannyl)pyridine
Comparison: n-methyl-4-(tributylstannyl)imidazole is unique due to its imidazole ring, which imparts distinct electronic and steric properties compared to other stannylated heterocycles. This uniqueness makes it particularly effective in specific cross-coupling reactions and applications where the imidazole ring’s properties are advantageous.
Properties
IUPAC Name |
tributyl-(1-methylimidazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEWCRAPSCLFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619755 | |
Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446285-73-0 | |
Record name | 1-Methyl-4-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(tributylstannyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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